5-Acetyluracil

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 34716. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

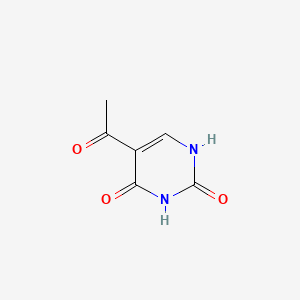

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-acetyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-3(9)4-2-7-6(11)8-5(4)10/h2H,1H3,(H2,7,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNYDWEIQSDFDLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50283987 | |

| Record name | 5-Acetyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6214-65-9 | |

| Record name | 5-Acetyl-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6214-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 34716 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006214659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6214-65-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34716 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Acetyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Acetyluracil: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetyluracil, a derivative of the pyrimidine nucleobase uracil, serves as a crucial intermediate in the synthesis of a variety of bioactive molecules, including antiviral and anticancer agents.[1][2][3] Its chemical reactivity, stemming from the acetyl group at the 5-position, allows for diverse modifications, making it a valuable building block in medicinal chemistry and nucleic acid research.[2] This guide provides a comprehensive overview of the core chemical properties, structural features, and relevant biological pathways associated with this compound, supported by detailed experimental protocols and structural visualizations.

Chemical Properties and Structure

This compound, with the IUPAC name 5-acetyl-1H-pyrimidine-2,4-dione, is a white to light yellow crystalline powder.[4] Its fundamental chemical and physical properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆N₂O₃ | [4] |

| Molecular Weight | 154.12 g/mol | [4] |

| Melting Point | 278 °C (decomposes) | [5] |

| Boiling Point | 265 °C (predicted) | [6] |

| Density | 1.351 g/cm³ (predicted) | [6] |

| pKa | 7.04 (predicted) | [6] |

| LogP | -1.1 | [4] |

| Appearance | White to light yellow crystalline powder | [4] |

| CAS Number | 6214-65-9 | [5] |

The structure of this compound consists of a pyrimidine ring, which is the core of the uracil nucleobase, with an acetyl group substituted at the C5 position. This substitution is key to its enhanced reactivity and utility as a synthetic intermediate.

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the protons on the pyrimidine ring and the methyl protons of the acetyl group. The exact chemical shifts are dependent on the solvent used.[5][7]

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule. Characteristic peaks would be observed for the carbonyl carbons of the uracil ring and the acetyl group, as well as the carbons of the pyrimidine ring.[4][7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:

-

N-H stretching: around 3300-3500 cm⁻¹ for the amine groups in the uracil ring.[8][9]

-

C=O stretching: Strong absorptions in the region of 1650-1750 cm⁻¹ corresponding to the carbonyl groups of the uracil ring and the acetyl group.[8][10]

-

C-H stretching: around 2850-2950 cm⁻¹ for the methyl group.[8]

Mass Spectrometry (MS)

Mass spectrometry of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern can provide further structural information, with common fragmentation pathways involving the loss of the acetyl group or parts of the pyrimidine ring.[11][12][13]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the Friedel-Crafts acylation of uracil.[11][14]

Protocol: Friedel-Crafts Acylation of Uracil

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend uracil in a suitable inert solvent such as nitrobenzene.

-

Catalyst Addition: Add a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to the suspension.

-

Acylating Agent Addition: Slowly add acetic anhydride or acetyl chloride to the reaction mixture.

-

Reaction: Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and pour it onto crushed ice to decompose the aluminum chloride complex.

-

Purification: The resulting precipitate of this compound is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol or water.

Analytical Methods

Protocol: ¹H and ¹³C NMR Spectroscopy [15][16]

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). For ¹³C NMR, a proton-decoupled spectrum is typically acquired.[4]

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).[17]

Protocol: Infrared (IR) Spectroscopy (KBr Pellet Method) [10][18]

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[19]

-

Pellet Formation: Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum over the desired range (typically 4000-400 cm⁻¹).

Protocol: Mass Spectrometry (Electron Ionization - EI) [13][20][21]

-

Sample Introduction: Introduce a small amount of the solid this compound sample into the mass spectrometer via a direct insertion probe.

-

Ionization: Bombard the vaporized sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

-

Detection: Detect the ions to generate the mass spectrum.

Biological Activity and Signaling Pathways

This compound and its derivatives are of significant interest in drug development due to their potential as anticancer and antiviral agents.[1][6][22] A key mechanism of action for many uracil analogs, such as the well-known chemotherapeutic 5-fluorouracil (5-FU), is the inhibition of thymidylate synthase (TS).[8][14][23][24] TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[25]

The inhibition of thymidylate synthase by 5-substituted uracil analogs disrupts the normal pyrimidine metabolism pathway, leading to an imbalance of nucleotides and ultimately inhibiting DNA replication and cell proliferation.[6][7]

Diagram: Inhibition of Thymidylate Synthase Pathway

Below is a simplified representation of the thymidylate synthase pathway and its inhibition by a uracil analog.

Caption: Inhibition of thymidylate synthase by a 5-substituted uracil analog.

This diagram illustrates how a 5-substituted uracil analog, after metabolic activation, can inhibit the enzyme thymidylate synthase, thereby blocking the conversion of dUMP to dTMP. This disruption in the pyrimidine synthesis pathway ultimately hinders the production of dTTP, a necessary building block for DNA synthesis and repair.

Experimental Workflow: Synthesis and Analysis

The general workflow for the synthesis and characterization of this compound is depicted below.

Caption: General workflow for the synthesis and analysis of this compound.

This workflow outlines the key stages, from the initial reaction of starting materials to the purification and subsequent structural characterization of the final product using various spectroscopic techniques.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its well-defined chemical properties and versatile reactivity make it a valuable precursor for the synthesis of complex molecules with potential therapeutic applications. A thorough understanding of its structure, properties, and role in biological pathways, as detailed in this guide, is essential for its effective utilization in research and development. The provided experimental protocols offer a practical foundation for the synthesis and analysis of this important pyrimidine derivative.

References

- 1. Mechanisms and inhibition of uracil methylating enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel uracil derivatives bearing 1, 2, 3-triazole moiety as thymidylate synthase (TS) inhibitors and as potential antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C6H6N2O3 | CID 234581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]

- 7. Targeting one carbon metabolism with an antimetabolite disrupts pyrimidine homeostasis and induces nucleotide overflow - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 11. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. Friedel-Crafts Acylation [organic-chemistry.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 17. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 18. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 19. researchgate.net [researchgate.net]

- 20. uab.edu [uab.edu]

- 21. CN105541731A - Method for preparing 5-ethyl-5-(1-methylbutyl)malonylurea - Google Patents [patents.google.com]

- 22. researchgate.net [researchgate.net]

- 23. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 24. Mutual Prodrugs of 5‐Fluorouracil: From a Classic Chemotherapeutic Agent to Novel Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Structural Bases for the Synergistic Inhibition of Human Thymidylate Synthase and Ovarian Cancer Cell Growth by Drug Combinations [mdpi.com]

5-Acetyluracil: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Versatile Pyrimidine Derivative

Abstract

5-Acetyluracil, a pyrimidine derivative, serves as a critical building block and intermediate in the synthesis of a wide array of pharmacologically active compounds. Its structural features make it a valuable precursor for the development of novel antiviral and antineoplastic agents. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis methodologies, and its role in biological systems. Detailed experimental protocols for the evaluation of its biological activity and a discussion of its potential mechanisms of action, including its interplay with key cellular signaling pathways, are presented to support researchers and professionals in the field of drug discovery and development.

Core Properties of this compound

This compound, also known as 5-acetyl-1H-pyrimidine-2,4-dione, is a solid, crystalline powder. Its core chemical and physical properties are summarized in the table below, providing essential data for its handling, characterization, and application in research and synthesis.

| Property | Value | Reference(s) |

| CAS Number | 6214-65-9 | [1][2][3][4][5] |

| Molecular Formula | C₆H₆N₂O₃ | [1][2][4] |

| Molecular Weight | 154.12 g/mol | [2][4] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 278 °C (decomposes) | [4] |

| Synonyms | 5-Acetyl-1H-pyrimidine-2,4-dione | [1][4] |

Synthesis and Methodologies

The synthesis of this compound and its derivatives is a key area of interest for medicinal chemists. Several synthetic routes have been described in the literature.

Synthesis of 5-Ethynyluracil from this compound

A common synthetic application of this compound is its conversion to 5-ethynyluracil, a valuable intermediate for further derivatization.

Experimental Protocol:

-

Step 1: Synthesis of 5-(1-chlorovinyl)-2,4-dichloropyrimidine.

-

Treat this compound with phosphorus oxychloride (POCl₃).

-

The reaction converts the acetyl group to a 1-chlorovinyl group and the hydroxyl groups of the uracil ring to chlorides.

-

-

Step 2: Conversion to 5-ethynyluracil.

-

The resulting 5-(1-chlorovinyl)-2,4-dichloropyrimidine is then treated with a strong base, such as potassium hydroxide (KOH), in aqueous dioxane.

-

This step facilitates the elimination of HCl and subsequent hydrolysis of the chloro groups on the pyrimidine ring to yield 5-ethynyluracil.

-

Acid-Catalyzed Hydration for 5-Acetyl-2'-deoxyuridine Synthesis

Another approach involves the modification of a pre-existing nucleoside.

Experimental Protocol:

-

Starting Material: 5-ethynyl-2'-deoxyuridine.

-

Reaction: Perform an acid-catalyzed hydration of the terminal triple bond of 5-ethynyl-2'-deoxyuridine.

-

Reagents: Use dilute sulfuric acid in methanol.

-

Product: This reaction yields the acetyl derivative, 5-acetyl-2'-deoxyuridine.

Biological Activity and Applications

As a pyrimidine analog, this compound and its derivatives are investigated for their potential to interfere with nucleic acid metabolism, a hallmark of antiviral and anticancer therapies.

Anticancer Potential

Pyrimidine analogs can exert their cytotoxic effects by inhibiting key enzymes involved in DNA and RNA synthesis or by being incorporated into these nucleic acids, leading to chain termination or dysfunctional macromolecules. This disruption of nucleic acid metabolism is particularly effective against rapidly proliferating cancer cells.

Antiviral Activity

Similarly, viral replication, which relies heavily on the host cell's machinery for nucleic acid synthesis, can be a target for pyrimidine analogs. By competing with natural nucleosides, these compounds can inhibit viral polymerases or be incorporated into the viral genome, leading to a non-viable virus.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of this compound and its derivatives, a series of in vitro assays are essential.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Antiviral Activity (Plaque Reduction Assay)

This assay is used to quantify the reduction in infectious virus particles after treatment with a compound.

Methodology:

-

Cell Monolayer: Seed host cells in 6-well plates to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayers with a known concentration of the virus in the presence of varying concentrations of the this compound derivative.

-

Overlay: After an incubation period to allow for viral entry, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or Avicel) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (visible areas of cell death).

-

Staining: Stain the cells with a dye such as crystal violet, which stains living cells. Plaques will appear as clear zones.

-

Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.

Gene Expression Analysis (RT-qPCR)

To understand the molecular mechanisms of action, the effect of this compound on the expression of key genes involved in cell cycle, apoptosis, or pyrimidine metabolism can be assessed using Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR).

Methodology:

-

Cell Treatment and RNA Extraction: Treat cells with the compound of interest, then isolate total RNA using a suitable kit.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

qPCR: Perform qPCR using gene-specific primers for target genes (e.g., c-Myc, p53, thymidylate synthase) and a reference gene (e.g., GAPDH, β-actin) for normalization.

-

Data Analysis: Analyze the amplification data to determine the relative change in gene expression in treated cells compared to untreated controls.

Protein Expression and Signaling Pathway Analysis (Western Blot)

Western blotting can be used to investigate the effect of this compound on the protein levels and activation state (e.g., phosphorylation) of key signaling molecules.

Methodology:

-

Protein Extraction: Lyse treated and untreated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Probe the membrane with primary antibodies specific for the target proteins (e.g., phosphorylated and total forms of Akt, ERK) and a loading control (e.g., β-actin).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection of the protein bands.

-

Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.

Potential Signaling Pathway Involvement

The biological effects of pyrimidine analogs like this compound are often intertwined with major cellular signaling pathways that regulate cell growth, proliferation, and metabolism.

The PI3K/Akt/mTOR Pathway and Pyrimidine Metabolism

The PI3K/Akt/mTOR pathway is a central regulator of cell metabolism and growth. Its activation can promote the synthesis of pyrimidines, which are essential for cell proliferation. Therefore, compounds that interfere with pyrimidine metabolism could potentially synergize with inhibitors of this pathway.

References

The Biological Versatility of 5-Acetyluracil: A Gateway to Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetyluracil, a pyrimidine derivative, serves as a pivotal intermediate in the synthesis of a diverse array of biologically active molecules. While direct quantitative data on the intrinsic biological activity of this compound remains limited in publicly available research, its true significance lies in its role as a versatile scaffold for the development of potent anticancer and antiviral agents. This technical guide explores the landscape of this compound's utility, focusing on the biological activities of its key derivatives, the experimental methodologies used to assess their efficacy, and the signaling pathways they modulate. Through a comprehensive review of available data, this document aims to provide researchers and drug development professionals with a thorough understanding of the therapeutic potential unlocked by this foundational molecule.

Introduction

This compound (5-acetyl-1H-pyrimidine-2,4-dione) is a heterocyclic compound that has garnered significant attention in medicinal chemistry.[1] Its chemical structure, featuring an acetyl group at the 5-position of the uracil ring, provides a reactive handle for a variety of chemical modifications, making it an ideal starting material for the synthesis of complex nucleoside and non-nucleoside analogues.[1][2] Research has predominantly focused on leveraging this reactivity to create derivatives with significant therapeutic potential, particularly in the realms of oncology and virology.[3][4] This guide will delve into the biological activities of these derivatives, providing quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways.

Chemical and Physical Properties of this compound

A solid understanding of the physicochemical properties of this compound is essential for its application in synthetic chemistry.

| Property | Value | Reference(s) |

| Synonyms | 5-Acetyl-1H-pyrimidine-2,4-dione, 5-Acetyl-2,4(1H,3H)-pyrimidinedione | [5][6] |

| CAS Number | 6214-65-9 | [5][6] |

| Molecular Formula | C₆H₆N₂O₃ | [5][6] |

| Molecular Weight | 154.12 g/mol | [5][6] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 278 °C (decomposes) | [5] |

| Purity | ≥97% | [5] |

Biological Activities of this compound Derivatives

The true biological potential of this compound is realized through its derivatives. These compounds have demonstrated significant activity against various cancer cell lines and viruses.

Anticancer Activity

Derivatives of this compound have shown promise as anticancer agents, primarily through the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo biosynthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[3][7]

| Derivative | Cancer Cell Line | Assay | IC₅₀/T/C Value | Reference(s) |

| 5-(2-Benzoylethynyl)uracil | Ehrlich ascites carcinoma (in vivo) | Tumor growth inhibition | T/C = 281 | [7] |

| 5-(2-p-Toluoylethynyl)uracil | Ehrlich ascites carcinoma (in vivo) | Tumor growth inhibition | T/C = 300 | [7] |

| 5-(2-Acylethynyl)uracils | CCRF-CEM, L1210/0 | In vitro cytotoxicity | Not specified | [7] |

| 5-(2-p-Toluoylethynyl)uracil | - | Thymidylate Synthase Inhibition | Effective inhibitor (no IC₅₀) | [7] |

Antiviral Activity

Nucleoside analogues synthesized from this compound and its derivatives have exhibited potent antiviral activity, particularly against Varicella-Zoster Virus (VZV), a member of the herpesvirus family.[8][9] The mechanism of action often involves the inhibition of viral DNA polymerase.[10]

| Derivative | Virus Strain | Assay | EC₅₀ (µg/mL) | Reference(s) |

| (1'S,2'R)-5-[(E)-2-Bromoethenyl]-1-[[1',2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]-2,4-(1H,3H)-pyrimidinedione | VZV (Kawaguchi) | Plaque Reduction | 0.027 | [8][9] |

| (1'S,2'R)-5-[(E)-2-Chloroethenyl]-1-[[1',2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]-2,4-(1H,3H)-pyrimidinedione | VZV (Kawaguchi) | Plaque Reduction | 0.070 | [8][9] |

| (1'S,2'R)-5-[(E)-2-Iodoethenyl]-1-[[1',2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]-2,4-(1H,3H)-pyrimidinedione | VZV (Kawaguchi) | Plaque Reduction | 0.054 | [8][9] |

| Acyclovir (Control) | VZV (Kawaguchi) | Plaque Reduction | 3.4 | [8][9] |

| 5-(1-Cyanamido-2-iodoethyl)-2'-deoxyuridine | HSV-1 (TK-) | Antiviral Activity | 2.3-15.3 µM | [11] |

| 5-(1-Azido-2-bromoethyl)-2'-deoxyuridine | DHBV | Antiviral Activity | 2.6-6.6 µM | [11] |

| 1-[4-Hydroxy-3-(hydroxymethyl)-1-butyl]-5-(1-azido-2-chloroethyl)uracil | DHBV | Antiviral Activity | 0.31-1.55 µM | [12] |

| 1-[4-Hydroxy-3-(hydroxymethyl)-1-butyl]-5-(1-azido-2-chloroethyl)uracil | HCMV | Antiviral Activity | 3.1 µM | [12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section outlines the key experimental protocols for the synthesis and biological evaluation of this compound derivatives.

Synthesis of 5-(2-Acylethynyl)uracils

This protocol describes a general method for synthesizing 5-(2-acylethynyl)uracils, which have demonstrated anticancer activity.[7]

Step 1: Synthesis of 5-(2-Acylethynyl)-2,4-dimethoxypyrimidines. To a solution of 2,4-dimethoxy-5-[2-(trimethylsilyl)ethynyl]pyrimidine in a suitable solvent, add an appropriate acid chloride in the presence of a Lewis acid catalyst such as anhydrous aluminum chloride. The reaction mixture is stirred at room temperature until completion.

Step 2: Deblocking to form 5-[(2-Acyl-1-iodo)vinyl]uracils. The product from Step 1 is treated with chlorotrimethylsilane and sodium iodide in acetonitrile. This step removes the dimethoxy protecting groups and introduces an iodine atom.

Step 3: Formation of 5-(2-Acylethynyl)uracils. The iodinated vinyluracil from Step 2 is treated with a base, such as potassium hydroxide, in a solvent like dioxane to yield the final 5-(2-acylethynyl)uracil derivative.

Thymidylate Synthase Inhibition Assay (Spectrophotometric Method)

This assay is used to determine the inhibitory activity of compounds against thymidylate synthase.[13][14]

Materials:

-

Purified thymidylate synthase enzyme

-

dUMP (deoxyuridine monophosphate) solution

-

5,10-methylenetetrahydrofolate (CH₂H₄folate) solution

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing MgCl₂, EDTA, and a reducing agent like DTT)

-

Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer, dUMP, and the test compound at various concentrations.

-

Pre-incubate the mixture at a constant temperature (e.g., 37°C) for a defined period.

-

Initiate the enzymatic reaction by adding the thymidylate synthase enzyme.

-

Immediately monitor the decrease in absorbance at 340 nm over time. This decrease corresponds to the oxidation of the cofactor CH₂H₄folate to dihydrofolate (DHF).

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Anti-VZV Plaque Reduction Assay

This assay is a standard method to quantify the antiviral activity of a compound against VZV.[5][15][16]

Materials:

-

VZV-permissive cell line (e.g., human embryonic lung fibroblasts)

-

Varicella-Zoster Virus stock

-

Cell culture medium and supplements

-

Test compound (this compound derivative) at various concentrations

-

Overlay medium (e.g., medium containing carboxymethylcellulose or agarose)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Seed the VZV-permissive cells in multi-well plates and grow them to form a confluent monolayer.

-

Infect the cell monolayers with a standardized amount of VZV.

-

After a viral adsorption period, remove the virus inoculum.

-

Add the overlay medium containing different concentrations of the test compound. The overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized areas of cell death (plaques).

-

Incubate the plates for several days to allow for plaque formation.

-

Fix the cells and stain them with a staining solution like crystal violet. Healthy cells will be stained, while the plaques (areas of virus-induced cell death) will appear as clear zones.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each concentration of the test compound compared to the untreated virus control.

-

Determine the EC₅₀ value, which is the concentration of the compound that reduces the number of plaques by 50%.

Signaling Pathways

Understanding the molecular pathways targeted by this compound derivatives is critical for rational drug design and development.

Thymidylate Biosynthesis Pathway

The primary anticancer mechanism of several this compound derivatives involves the inhibition of thymidylate synthase (TS), a key enzyme in the nucleotide biosynthesis pathway.[3][17][18] This pathway is responsible for the de novo synthesis of dTMP, which is essential for DNA replication and repair.

Inhibition of TS by these derivatives leads to a depletion of the dTMP pool, which in turn disrupts DNA synthesis and triggers "thymineless death" in rapidly proliferating cancer cells.[19]

Viral DNA Polymerase Inhibition

The antiviral activity of nucleoside analogues derived from this compound is often mediated by the inhibition of viral DNA polymerase.[2][10] These analogues, after intracellular phosphorylation to their active triphosphate form, act as competitive inhibitors of the natural deoxynucleotide triphosphates.

Upon incorporation into the growing viral DNA chain, these analogues can cause chain termination due to the lack of a 3'-hydroxyl group, thereby halting viral replication.[10]

Conclusion

This compound stands out as a molecule of significant interest in medicinal chemistry, not for its intrinsic biological activity, but for its role as a versatile and valuable building block. The derivatives synthesized from this pyrimidine core have demonstrated potent anticancer and antiviral activities, targeting crucial cellular and viral enzymes. The quantitative data and experimental protocols presented in this guide highlight the therapeutic potential of these compounds and provide a foundation for future research and development efforts. Further exploration of the structure-activity relationships of this compound derivatives and their effects on various signaling pathways will undoubtedly lead to the discovery of novel and more effective therapeutic agents.

References

- 1. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nucleosides and emerging viruses: A new story - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. proteopedia.org [proteopedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Varicella Zoster Virus Replication Assays - Creative Biogene [creative-biogene.com]

- 7. Synthesis and biological activities of novel 5-(2-acylethynyl)uracils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and antiviral activity of novel anti-VZV 5-substituted uracil nucleosides with a cyclopropane sugar moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and antiviral activity of novel 5-(1-cyanamido-2-haloethyl) and 5-(1-hydroxy(or methoxy)-2-azidoethyl) analogues of uracil nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and antiviral activity of novel acyclic nucleoside analogues of 5-(1-azido-2-haloethyl)uracils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. Varicella-zoster plaque assay and plaque reduction neutralization test by the immunoperoxidase technique - PMC [pmc.ncbi.nlm.nih.gov]

- 16. protocols.io [protocols.io]

- 17. researchgate.net [researchgate.net]

- 18. Thymidylate synthase - Wikipedia [en.wikipedia.org]

- 19. Thymidylate synthase inhibition induces S-phase arrest, biphasic mitochondrial alterations and caspase-dependent apoptosis in leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Acetyluracil: An Enigmatic Player in Antiviral Research

Despite its classification as a pyrimidine derivative and its recognized role as a versatile building block in pharmaceutical synthesis, a comprehensive understanding of the specific antiviral mechanism of action for 5-acetyluracil remains elusive within publicly accessible scientific literature. While the broader class of uracil derivatives has been a fertile ground for the discovery of potent antiviral agents, this compound itself is more frequently cited as a foundational scaffold for the creation of more complex bioactive molecules rather than as an active antiviral compound in its own right. [1]

Currently, there is a conspicuous absence of published studies detailing the specific inhibitory effects of this compound on viral replication, its molecular targets, or any associated signaling pathways. Consequently, quantitative data such as IC50 or EC50 values against specific viruses are not available, nor are detailed experimental protocols for its antiviral evaluation.

The Antiviral Potential of Uracil Derivatives: A Broader Perspective

Research into uracil analogs has yielded significant antiviral compounds. The general mechanism for many of these derivatives involves their conversion into nucleoside or nucleotide analogs, which can then interfere with viral replication. These analogs can act as competitive inhibitors of viral polymerases or be incorporated into the growing viral DNA or RNA chain, leading to chain termination.

A common theoretical pathway for the antiviral action of such nucleoside analogs is depicted below. It is important to note that this is a generalized pathway for uracil-based antiviral drugs and has not been specifically demonstrated for this compound.

Caption: Generalized metabolic activation and mechanism of action for a hypothetical uracil-based antiviral nucleoside analog.

Potential (but Undocumented) Mechanisms for this compound

While no specific mechanism has been elucidated for this compound, we can speculate on potential avenues of action based on related compounds:

-

Enzyme Inhibition: Like other uracil analogs, this compound or its metabolites could potentially inhibit viral or host enzymes essential for the viral life cycle. For instance, some uracil derivatives are known to inhibit enzymes like uracil-DNA glycosylase, which is involved in DNA repair and can be crucial for the replication of certain viruses.

-

Scaffold for Drug Design: The most documented role of this compound is as a chemical intermediate.[1] The acetyl group at the 5-position provides a reactive handle for medicinal chemists to synthesize a library of more complex derivatives. These subsequent modifications are responsible for the observed biological activity, with the original this compound molecule serving as a mere precursor.

Experimental Protocols for Antiviral Screening

Although no protocols specific to this compound are available, the evaluation of any novel compound for antiviral activity would typically follow a standardized workflow. This involves a series of in vitro assays to determine efficacy and cytotoxicity.

A general workflow for such a screening process is outlined below.

Caption: A standard workflow for the initial screening and evaluation of a compound's potential antiviral activity.

Key Experimental Methodologies:

-

Cytotoxicity Assay (CC50 Determination): Before assessing antiviral activity, the compound's toxicity to the host cell line must be determined. This is typically done using assays like the MTT or MTS assay, which measure cell viability. The 50% cytotoxic concentration (CC50) is the concentration of the compound that causes the death of 50% of the cells.

-

Plaque Reduction Assay (EC50 Determination): This is a classic virological assay used to quantify the effect of a drug on viral infectivity. A confluent monolayer of host cells is infected with a known amount of virus in the presence of varying concentrations of the test compound. The number of plaques (zones of cell death) is counted, and the 50% effective concentration (EC50)—the concentration that reduces the plaque number by 50%—is calculated.

-

Cytopathic Effect (CPE) Inhibition Assay: Many viruses cause visible damage, or CPE, to infected cells. This assay measures the ability of a compound to prevent this damage. Cell viability is often measured using a colorimetric method, and the EC50 is determined.

Conclusion

References

5-Acetyluracil Derivatives in Oncology: A Technical Guide to Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

While 5-Acetyluracil primarily serves as a versatile intermediate in the synthesis of novel pharmaceutical agents, its derivatives have emerged as a promising class of compounds in cancer research. This technical guide provides a comprehensive overview of the preclinical anticancer potential of this compound derivatives. It consolidates key in vitro data, details relevant experimental methodologies, and visualizes the implicated signaling pathways and experimental workflows. The data presented herein underscores the potential of the uracil scaffold, often derived from this compound, in the development of novel therapeutic agents for various malignancies.

Introduction

This compound is a pyrimidine derivative recognized for its utility as a building block in the synthesis of a variety of bioactive molecules, including potential anticancer agents.[1] Its chemical structure allows for diverse modifications, leading to the generation of a wide array of derivatives with potential therapeutic applications. Although direct studies on the anticancer effects of this compound are limited, a significant body of research has focused on the cytotoxic and mechanistic properties of its derivatives. These compounds have demonstrated promising activity against a range of cancer cell lines, often exhibiting mechanisms of action that involve the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways. This guide will delve into the existing preclinical data on these derivatives, offering a valuable resource for researchers in the field of oncology drug discovery and development.

In Vitro Anticancer Activity of this compound Derivatives

The anticancer potential of various derivatives synthesized from or related to the this compound scaffold has been evaluated against multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potency of these compounds. The following tables summarize the IC50 values of several promising uracil derivatives.

Table 1: Cytotoxic Activity of Novel Uracil Derivatives Against Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 6 | A549 | Lung Adenocarcinoma | 13.28 | [2] |

| 7 | A549 | Lung Adenocarcinoma | 5.46 | [2] |

| 9 | A549 | Lung Adenocarcinoma | 16.27 | [2] |

| 10 | A549 | Lung Adenocarcinoma | 9.54 | [2] |

| 11 | A549 | Lung Adenocarcinoma | 8.51 | [2] |

| 15 | A549 | Lung Adenocarcinoma | 94.21 | [2] |

| 16 | A549 | Lung Adenocarcinoma | 96.31 | [2] |

| 5-Fluorouracil | A549 | Lung Adenocarcinoma | 19.66 | [2] |

| 7 | HepG2 | Liver Cancer | 38.35 | [2] |

| 15 | HepG2 | Liver Cancer | 32.42 | [2] |

| 5-Fluorouracil | HepG2 | Liver Cancer | 10.32 | [2] |

| 6 | Huh7 | Liver Cancer | 37.51 | [2] |

| 16 | Huh7 | Liver Cancer | 14.08 | [2] |

| 5-Fluorouracil | Huh7 | Liver Cancer | 14.89 | [2] |

| 7 | MCF7 | Breast Cancer | 99.66 | [2] |

| 10 | MCF7 | Breast Cancer | 51.98 | [2] |

| 14 | MCF7 | Breast Cancer | 12.38 | [2] |

| 15 | MCF7 | Breast Cancer | 33.30 | [2] |

| 16 | MCF7 | Breast Cancer | 14.37 | [2] |

| 5-Fluorouracil | MCF7 | Breast Cancer | 11.79 | [2] |

Table 2: Cytotoxic Activity of Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 5a | MCF-7 | Breast Cancer | 11 ± 1.6 | [3] |

| 5g | MCF-7 | Breast Cancer | 21 ± 2.2 | [3] |

| 5f | MCF-7 | Breast Cancer | 9.3 ± 3.4 | [3] |

| 5b | HCT-116 | Colon Cancer | 21 ± 2.4 | [3] |

| 5i | HepG2 | Liver Cancer | 4 ± 1 | [3] |

| 5k | HepG2 | Liver Cancer | 5 ± 2 | [3] |

| 5m | HepG2 | Liver Cancer | 3.3 ± 0.56 | [3] |

| Sorafenib | MCF-7 | Breast Cancer | 141 ± 3 | [3] |

| Sorafenib | HCT-116 | Colon Cancer | 177 ± 0.93 | [3] |

| Sorafenib | HepG2 | Liver Cancer | 17 ± 2.3 | [3] |

| 5m | WI-38 | Normal Fibroblasts | 65.67 | [3] |

| Staurosporine | WI-38 | Normal Fibroblasts | 51.48 | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding:

-

Harvest cancer cells from culture flasks and perform a cell count.

-

Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Create a series of dilutions of the test compound in culture medium to achieve the desired final concentrations.

-

Remove the existing medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

-

Include a vehicle control (medium with the same concentration of solvent used for the test compound) and a positive control (a known cytotoxic drug).

-

Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well.

-

Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium from the wells.

-

Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Gently shake the plates for 5-15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a suitable software program.

-

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the distribution of cells in different phases of the cell cycle after treatment with a test compound.

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the test compound at its IC50 concentration for a specified duration (e.g., 72 hours). Include a vehicle-treated control group.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining and Analysis:

-

Centrifuge the fixed cells and wash the pellet with PBS.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Apoptosis Assay by Annexin V/Propidium Iodide Staining

This method is used to detect and quantify apoptosis by differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for the desired time.

-

-

Staining:

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Viable cells are Annexin V-FITC and PI negative.

-

Early apoptotic cells are Annexin V-FITC positive and PI negative.

-

Late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.

-

Signaling Pathways Implicated in the Anticancer Activity of Uracil Derivatives

Several key signaling pathways have been identified as being modulated by anticancer uracil derivatives, leading to the inhibition of cancer cell proliferation and survival.

FAK/PI3K/Akt Signaling Pathway

The Focal Adhesion Kinase (FAK), Phosphoinositide 3-Kinase (PI3K), and Protein Kinase B (Akt) signaling cascade is crucial for cell survival, proliferation, and migration. Some uracil derivatives have been shown to inhibit this pathway, leading to decreased expression of downstream targets like cyclin D1 and the anti-apoptotic protein Bcl-2. This inhibition ultimately results in cell cycle arrest and apoptosis.[2]

Histone Deacetylase (HDAC) Inhibition

Certain uracil and thiouracil derivatives have been identified as potent inhibitors of histone deacetylases (HDACs).[3][4] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, these compounds can lead to the accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

Induction of Apoptosis

A common mechanism of action for many anticancer agents, including uracil derivatives, is the induction of programmed cell death, or apoptosis. This can be achieved through various signaling cascades, often involving the activation of caspases, a family of proteases that execute the apoptotic process. Some uracil derivatives have been shown to increase the levels of pro-apoptotic proteins like Bax and decrease the levels of anti-apoptotic proteins like Bcl-2, thereby shifting the cellular balance towards apoptosis.[5]

Radiosensitizing Potential

Emerging research suggests that some uracil derivatives may also possess radiosensitizing properties.[6][7] Radiosensitizers are compounds that enhance the efficacy of radiation therapy, making cancer cells more susceptible to the damaging effects of radiation. The exact mechanisms are still under investigation but may involve the potentiation of radiation-induced DNA damage or the inhibition of DNA repair pathways. Further studies are warranted to fully explore the potential of this compound derivatives in combination with radiotherapy.

Conclusion and Future Directions

The preclinical data for derivatives of this compound demonstrate their significant potential as a scaffold for the development of novel anticancer agents. These compounds have shown potent in vitro cytotoxicity against a variety of cancer cell lines, operating through diverse mechanisms including the modulation of key signaling pathways, induction of apoptosis, and cell cycle arrest. The versatility of the uracil core allows for the synthesis of a wide range of derivatives, offering opportunities to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

-

In vivo efficacy studies: Evaluating the most promising derivatives in animal models of cancer to assess their antitumor activity, pharmacokinetics, and safety profiles.

-

Mechanism of action studies: Further elucidating the specific molecular targets and signaling pathways affected by these compounds.

-

Combination therapies: Investigating the synergistic potential of this compound derivatives with existing chemotherapeutic agents or radiotherapy.

-

Structure-activity relationship (SAR) studies: Systematically modifying the chemical structure to enhance anticancer activity and drug-like properties.

References

- 1. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jrasb.com [jrasb.com]

- 3. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 4. Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Induction of breast cancer cell apoptosis by novel thiouracil-fused heterocyclic compounds through boosting of Bax/Bcl-2 ratio and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

- 7. researchgate.net [researchgate.net]

5-Acetyluracil: A Versatile Building Block for Novel Nucleoside Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetyluracil, a derivative of the pyrimidine nucleobase uracil, serves as a valuable and versatile starting material in the synthesis of modified nucleosides. The presence of the acetyl group at the C5 position offers a unique reactive handle for further chemical transformations, enabling the creation of a diverse library of nucleoside analogues. These modified nucleosides are of significant interest to the pharmaceutical industry due to their potential as antiviral and anticancer agents.[1][2] This technical guide provides a comprehensive overview of this compound as a building block, detailing its chemical properties, synthetic routes to nucleoside derivatives, experimental protocols, and a summary of their biological activities.

Introduction

Nucleoside analogues are a cornerstone of modern antiviral and anticancer therapies.[3][4] By mimicking natural nucleosides, these synthetic compounds can interfere with viral replication and cancer cell proliferation.[3] The modification of the nucleobase or the sugar moiety can lead to compounds with improved efficacy, selectivity, and pharmacokinetic properties. This compound has emerged as a key intermediate in the synthesis of C5-substituted uracil nucleosides, a class of compounds known for their broad spectrum of biological activities.[5][6] The acetyl group can be readily transformed into a variety of other functional groups, providing access to a wide range of novel nucleoside structures.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₆H₆N₂O₃ | [7] |

| Molecular Weight | 154.12 g/mol | [7] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 278 °C (decomposes) | [1][8] |

| CAS Number | 6214-65-9 | [7] |

Synthesis of Nucleosides from this compound

The primary method for the synthesis of nucleosides from this compound is the glycosylation of the silylated uracil derivative with a protected sugar donor, a process known as the silyl-Hilbert-Johnson or Vorbrüggen reaction.[9][10] This method generally provides good yields and stereoselectivity for the desired β-anomer.

General Reaction Scheme

Detailed Experimental Protocol: Synthesis of 5-Acetyl-2'-deoxyuridine

This protocol is a representative example based on the general principles of the Vorbrüggen reaction, adapted for this compound. Researchers should optimize conditions as needed.

Step 1: Silylation of this compound

-

To a suspension of this compound (1.0 eq) in anhydrous acetonitrile, add N,O-bis(trimethylsilyl)acetamide (BSA, 2.5 eq).

-

Add a catalytic amount of trimethylsilyl chloride (TMSCl, 0.1 eq).

-

Heat the mixture to reflux under an inert atmosphere (e.g., argon) until the solution becomes clear (typically 1-2 hours).

-

Cool the reaction mixture to room temperature. The resulting solution of persilylated this compound is used directly in the next step.

Step 2: Glycosylation

-

In a separate flask, dissolve 1-chloro-2-deoxy-3,5-di-O-(p-toluoyl)-α-D-ribofuranose (Hoffman's sugar, 1.1 eq) in anhydrous acetonitrile.

-

To the solution of the protected sugar, add the solution of persilylated this compound from Step 1 at room temperature under an inert atmosphere.

-

Add a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 eq), dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the protected 5-acetyl-2'-deoxyuridine.

Step 3: Deprotection

-

Dissolve the protected nucleoside from Step 2 in a solution of sodium methoxide in methanol.

-

Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

-

Neutralize the reaction with an acidic resin (e.g., Dowex-50 H+).

-

Filter the resin and concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the final product, 5-acetyl-2'-deoxyuridine.

Biological Activity of this compound Derived Nucleosides

Nucleosides derived from this compound have been investigated for their potential as antiviral and anticancer agents. The 5-acetyl group can be a key pharmacophore itself or a precursor to other functional groups that enhance biological activity.

Antiviral Activity

While specific data for this compound nucleosides is limited in the public domain, related 5-substituted uracil nucleosides have shown significant antiviral activity, particularly against herpes viruses.[11][12] The mechanism of action often involves the intracellular phosphorylation of the nucleoside analogue to its triphosphate form, which then inhibits viral DNA polymerase.

| Compound | Virus | Activity (IC₅₀) | Reference |

| (E)-5-(2-bromovinyl)-dU | VZV | 0.027 µg/mL | [11] |

| (E)-5-(2-chlorovinyl)-dU | VZV | 0.070 µg/mL | [11] |

| (E)-5-(2-iodovinyl)-dU | VZV | 0.054 µg/mL | [11] |

| Acyclovir (control) | VZV | 3.4 µg/mL | [11] |

Anticancer Activity

Similarly, various 5-substituted uracil nucleosides have demonstrated cytotoxic activity against a range of cancer cell lines.[13][14] The proposed mechanism often involves the inhibition of thymidylate synthase or incorporation into DNA, leading to chain termination and apoptosis.

| Compound | Cell Line | Activity (IC₅₀) | Reference |

| 5-Fluorouracil (control) | MCF-7 | 1.71 µM | [3] |

| 5-Fluorouracil (control) | A549 | 10.32 µM | [3] |

| 5-Fluorouracil (control) | Caco-2 | 20.22 µM | [3] |

Note: Comprehensive IC₅₀ data for this compound derived nucleosides against a panel of cancer cell lines is an area for further research.

Signaling Pathways and Mechanism of Action

The general mechanism of action for many antiviral and anticancer nucleoside analogues, including those potentially derived from this compound, involves intracellular activation and subsequent interference with nucleic acid synthesis.

Spectroscopic Data

Characterization of synthesized nucleosides relies heavily on spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

NMR Spectroscopy

For a representative 5-acetyl-2'-deoxyuridine, the following characteristic signals would be expected in ¹H and ¹³C NMR spectra:

-

¹H NMR: Signals corresponding to the acetyl protons (singlet, ~2.5 ppm), the H6 proton of the uracil ring (singlet, ~8.0 ppm), the anomeric proton (H1') of the deoxyribose sugar (triplet, ~6.2 ppm), and other sugar protons.

-

¹³C NMR: Resonances for the acetyl carbonyl (~195 ppm) and methyl (~25 ppm) carbons, carbons of the uracil ring (C2, C4, C5, C6), and the carbons of the deoxyribose moiety.

Mass Spectrometry

Mass spectrometry is crucial for confirming the molecular weight and fragmentation pattern. Key fragments would include the molecular ion peak [M+H]⁺ or [M-H]⁻, and fragments corresponding to the loss of the sugar moiety, leaving the this compound base.

Conclusion

This compound is a readily accessible and highly useful building block for the synthesis of a wide array of modified nucleosides. The synthetic methodologies, particularly the Vorbrüggen glycosylation, are well-established, allowing for the efficient production of these analogues. While the biological data for nucleosides directly derived from this compound is still emerging, the proven activity of related C5-substituted uracil nucleosides highlights the significant potential of this compound class in the development of new antiviral and anticancer therapeutics. Further research into the synthesis and biological evaluation of novel this compound-derived nucleosides is warranted to fully explore their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. US7858774B2 - Synthesis of 5-azacytidine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. scienceopen.com [scienceopen.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Biological evaluation and molecular docking studies of novel aza-acyclic nucleosides as putative antimicrobial, anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN102432642A - Synthesis method of 1,2, 3-O-triacetyl-5-deoxy-D-ribofuranose - Google Patents [patents.google.com]

- 11. Systematic synthesis and biological evaluation of alpha- and beta-D-lyxofuranosyl nucleosides of the five naturally occurring nucleic acid bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. repositorio.uam.es [repositorio.uam.es]

- 13. Incorporation of 5-substituted uracil derivatives into nucleic acids—III : Synthesis of 5-substituted uracils derived from this compound | Semantic Scholar [semanticscholar.org]

- 14. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]

An In-depth Technical Guide to the Solubility and Stability of 5-Acetyluracil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 5-acetyluracil, a key pyrimidine derivative utilized in biochemical research and as a precursor in the synthesis of various bioactive molecules. Due to the limited availability of direct quantitative data in publicly accessible literature, this guide focuses on delivering detailed experimental protocols to enable researchers to determine these critical physicochemical properties. The methodologies outlined are based on established practices for uracil and its derivatives, providing a robust framework for in-house evaluation.

Physicochemical Properties of this compound

This compound, with the chemical formula C₆H₆N₂O₃ and a molecular weight of 154.12 g/mol , is a white to light yellow crystalline powder.[1] Its structure, featuring an acetyl group at the 5-position of the uracil ring, influences its solubility and stability profile.

Solubility Profile

Quantitative solubility data for this compound in a range of common solvents is not extensively reported in the literature. However, qualitative descriptions and data from analogous compounds provide a foundational understanding.

Qualitative Solubility: Published literature describes this compound as being slightly soluble in water and soluble in ethanol and diethyl ether. Its poor solubility has been noted as a factor in its use in certain chemical syntheses, sometimes necessitating the use of the crude product for subsequent reactions.[2] For spectroscopic analysis such as NMR, solvents like dimethyl sulfoxide (DMSO) are often employed due to the limited solubility of uracil derivatives in other common solvents.

Quantitative Solubility Data: To facilitate direct comparison and record-keeping for researchers generating their own data, the following table provides a template for documenting the solubility of this compound in various solvents at different temperatures.

Table 1: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |

| Water | 25 | e.g., Shake-Flask with HPLC | ||

| 37 | ||||

| Ethanol | 25 | |||

| 37 | ||||

| Methanol | 25 | |||

| 37 | ||||

| Dimethyl Sulfoxide (DMSO) | 25 | |||

| 37 | ||||

| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | |||

| 37 | ||||

| Dichloromethane | 25 | |||

| 37 | ||||

| Chloroform | 25 | |||

| 37 |

Stability Profile

General Stability: The compound's utility in various chemical syntheses, some of which involve heating, suggests a degree of thermal stability.[3] However, like many uracil derivatives, it is susceptible to degradation under hydrolytic (acidic and basic), oxidative, and photolytic stress.

Forced Degradation Data: The following table is a template for researchers to systematically document the stability of this compound under forced degradation conditions. The goal of such studies is typically to achieve 5-20% degradation to identify potential degradation products and pathways.

Table 2: Forced Degradation of this compound

| Stress Condition | Reagent/Parameters | Duration | Temperature (°C) | % Degradation | Major Degradation Products | Analytical Method |

| Acid Hydrolysis | 0.1 M HCl | e.g., 24, 48, 72 h | 60 | e.g., RP-HPLC | ||

| Base Hydrolysis | 0.1 M NaOH | e.g., 2, 4, 8 h | 25 | |||

| Oxidation | 3% H₂O₂ | e.g., 24, 48, 72 h | 25 | |||

| Thermal | Dry Heat | e.g., 24, 48, 72 h | 80 | |||

| Photolytic | UV light (e.g., 254 nm) | e.g., 24, 48, 72 h | 25 | |||

| Visible light | e.g., 7 days | 25 |

Experimental Protocols

This section provides detailed methodologies for determining the solubility and stability of this compound.

Thermodynamic (Equilibrium) Solubility Determination

This protocol is adapted from the shake-flask method, which is considered the gold standard for determining equilibrium solubility.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, ethanol, PBS pH 7.4) in a sealed vial. Ensure there is undissolved solid at the bottom of the vial.

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or orbital incubator for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a 0.45 µm filter to remove any undissolved particles.

-

-

Quantification:

-

Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

For UV-Vis Spectroscopy: Prepare a calibration curve of this compound in the same solvent. Measure the absorbance of the diluted sample and determine the concentration from the calibration curve. The maximum absorbance (λmax) for this compound is approximately 282 nm.[3]

-

For HPLC: Develop a suitable HPLC method (e.g., reversed-phase with a C18 column) and prepare a calibration curve. Inject the diluted sample and calculate the concentration based on the peak area.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility.

-

Caption: Workflow for Thermodynamic Solubility Determination.

Forced Degradation and Stability-Indicating Method Development

This protocol outlines the steps for conducting forced degradation studies to assess the intrinsic stability of this compound and to develop a stability-indicating HPLC method.

Methodology:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a known concentration (e.g., 1 mg/mL).

-

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for various time points.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature and monitor at shorter time intervals due to expected faster degradation.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.

-

Thermal Degradation: Expose the solid powder of this compound to dry heat (e.g., 80°C) in an oven. Also, heat the stock solution.

-

Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.

-

-

Sample Analysis:

-

At each time point, withdraw a sample. If necessary, neutralize the acidic and basic samples before analysis.

-

Analyze the samples using an HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity and identify potential degradation products.

-

The HPLC method should be capable of separating the intact this compound from all degradation products. A typical starting point would be a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) in an isocratic or gradient elution mode.

-

-

Data Evaluation:

-

Calculate the percentage of degradation of this compound at each time point.

-

Examine the chromatograms for the appearance of new peaks, which represent degradation products.

-

Assess the peak purity of the this compound peak to ensure that no degradation products are co-eluting.

-

Caption: Workflow for Forced Degradation Studies.

Signaling Pathways and Logical Relationships

Currently, there is no specific signaling pathway in mammalian systems that has been identified to directly involve this compound as a signaling molecule. Its primary role in a biological context is often as a synthetic intermediate for creating more complex molecules with potential therapeutic activities.

In some bacteria, a reductive pyrimidine catabolic pathway exists that degrades uracil into β-alanine, which can then be converted to acetyl-CoA.[4][5] This is a metabolic pathway for nutrient utilization rather than a signaling cascade.

The logical relationship for the experimental determination of the physicochemical properties of this compound is outlined below. This diagram illustrates the interdependence of analytical method development with the assessment of solubility and stability.

Caption: Logical Relationship of Physicochemical Profiling.

Conclusion

The solubility and stability of this compound are fundamental parameters that influence its application in research and drug development. While direct quantitative data is sparse, this guide provides the necessary framework and detailed experimental protocols for researchers to systematically determine these properties. By following the outlined methodologies for solubility assessment and forced degradation studies, scientists can generate the reliable data required for formulation development, stability-indicating assay validation, and regulatory submissions. The provided templates and workflows are intended to serve as a practical resource for the comprehensive physicochemical characterization of this compound.

References

- 1. This compound 97 6214-65-9 [sigmaaldrich.com]

- 2. rsc.org [rsc.org]

- 3. This compound CAS#: 6214-65-9 [m.chemicalbook.com]

- 4. A Pathway for Degradation of Uracil to Acetyl Coenzyme A in Bacillus megaterium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Pathway for Degradation of Uracil to Acetyl Coenzyme A in Bacillus megaterium - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of 5-Acetyluracil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-Acetyluracil (CAS No. 6214-65-9), a key pyrimidine derivative. Due to the limited availability of publicly accessible, experimentally-derived spectra, this document focuses on predicted data based on the compound's structure, alongside detailed, generalized protocols for acquiring such data.

Chemical Structure

IUPAC Name: 5-acetyl-1H-pyrimidine-2,4-dione[1] Molecular Formula: C₆H₆N₂O₃[1] Molecular Weight: 154.12 g/mol [1]

Figure 1. Chemical Structure of this compound.

Figure 1. Chemical Structure of this compound.

Spectroscopic Data Summary

The following tables summarize the predicted and known spectroscopic data for this compound. These values are derived from typical chemical shift ranges, infrared absorption frequencies for analogous functional groups, and established mass spectrometry fragmentation patterns.

Table 1: Predicted ¹H NMR Data for this compound (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.3 | Broad Singlet | 1H | N(3)-H |

| ~11.1 | Broad Singlet | 1H | N(1)-H |

| ~8.0 | Singlet | 1H | C(6)-H |

| ~2.4 | Singlet | 3H | -C(=O)CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | C =O (Acetyl) |

| ~163 | C (4)=O |

| ~151 | C (2)=O |

| ~145 | C (6) |

| ~110 | C (5) |

| ~29 | -C(=O)C H₃ |

Table 3: Expected IR Absorption Bands for this compound (Sample Preparation: KBr Pellet)[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3000 | Strong, Broad | N-H Stretching (Amide) |

| ~3050 | Medium | C-H Stretching (Aromatic/Vinylic) |

| ~1715 | Strong, Sharp | C=O Stretching (Ketone) |

| ~1680 | Strong, Sharp | C=O Stretching (Amide, C4) |

| ~1650 | Strong, Sharp | C=O Stretching (Amide, C2) |

| ~1600 | Medium | C=C Stretching |

| 1450 - 1350 | Medium | C-H Bending (Methyl) |

| ~1250 | Medium | C-N Stretching |

Table 4: Expected Mass Spectrometry Data for this compound (Ionization Method: Electron Ionization, EI)

| m/z (Mass/Charge Ratio) | Proposed Fragment | Notes |

| 154 | [C₆H₆N₂O₃]⁺• | Molecular Ion (M⁺•) |